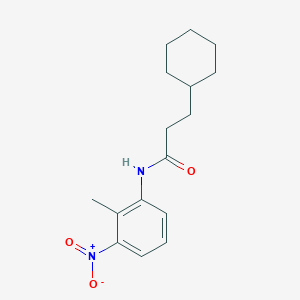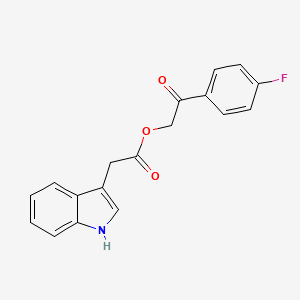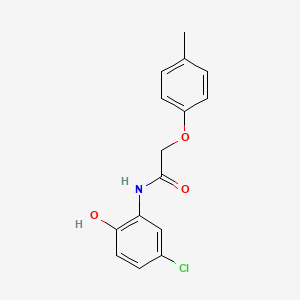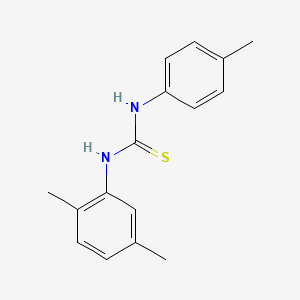
3-cyclohexyl-N-(2-methyl-3-nitrophenyl)propanamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-cyclohexyl-N-(2-methyl-3-nitrophenyl)propanamide, also known as CX-614, is a potent and selective positive allosteric modulator of AMPA receptors. AMPA receptors are ionotropic glutamate receptors that mediate fast synaptic transmission in the central nervous system (CNS). CX-614 has been shown to enhance AMPA receptor-mediated synaptic transmission, which can lead to improved cognitive function and memory consolidation.
Mechanism of Action
3-cyclohexyl-N-(2-methyl-3-nitrophenyl)propanamide acts as a positive allosteric modulator of AMPA receptors, which are involved in the regulation of synaptic plasticity and memory formation. AMPA receptors are composed of four subunits, and this compound binds to a specific site on the receptor to enhance its activity. This results in an increase in the influx of calcium ions into the postsynaptic neuron, which leads to the strengthening of synaptic connections and the enhancement of LTP.
Biochemical and Physiological Effects:
This compound has been shown to have a number of biochemical and physiological effects in animal models. In addition to enhancing LTP and memory consolidation, this compound has been found to increase the expression of brain-derived neurotrophic factor (BDNF), a protein that is important for the growth and survival of neurons. This compound has also been shown to increase the density of dendritic spines, which are specialized structures on the surface of neurons that are involved in synaptic transmission.
Advantages and Limitations for Lab Experiments
One advantage of using 3-cyclohexyl-N-(2-methyl-3-nitrophenyl)propanamide in lab experiments is its potency and selectivity for AMPA receptors. This allows for precise modulation of synaptic transmission and the investigation of the role of AMPA receptors in cognitive function and memory consolidation. However, one limitation of using this compound is its relatively short half-life, which can make it difficult to maintain a consistent level of this compound in the brain over an extended period of time.
Future Directions
There are several future directions for research on 3-cyclohexyl-N-(2-methyl-3-nitrophenyl)propanamide. One area of interest is the potential therapeutic applications of this compound for cognitive disorders such as Alzheimer's disease and schizophrenia. Another area of interest is the investigation of the molecular mechanisms underlying the effects of this compound on synaptic plasticity and memory consolidation. Additionally, the development of more potent and selective positive allosteric modulators of AMPA receptors may lead to the discovery of new treatments for cognitive disorders.
Synthesis Methods
3-cyclohexyl-N-(2-methyl-3-nitrophenyl)propanamide can be synthesized using a multi-step process that involves the reaction of 3-cyclohexylpropanoic acid with 2-methyl-3-nitrobenzene in the presence of a base and a coupling agent. The resulting intermediate is then reduced with hydrogen gas in the presence of a palladium catalyst to yield this compound. The synthesis method has been optimized to yield a high purity and yield of this compound.
Scientific Research Applications
3-cyclohexyl-N-(2-methyl-3-nitrophenyl)propanamide has been extensively studied in animal models and has shown promising results in improving cognitive function and memory consolidation. In a study conducted on rats, this compound was found to enhance long-term potentiation (LTP) in the hippocampus, a brain region that is critical for learning and memory. This compound was also found to enhance spatial memory and object recognition memory in rats. These findings suggest that this compound may have potential therapeutic applications for cognitive disorders such as Alzheimer's disease and schizophrenia.
properties
IUPAC Name |
3-cyclohexyl-N-(2-methyl-3-nitrophenyl)propanamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H22N2O3/c1-12-14(8-5-9-15(12)18(20)21)17-16(19)11-10-13-6-3-2-4-7-13/h5,8-9,13H,2-4,6-7,10-11H2,1H3,(H,17,19) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ICZHOXPKWDXHIY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC=C1[N+](=O)[O-])NC(=O)CCC2CCCCC2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H22N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
290.36 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-{[(2-methoxyphenyl)amino]carbonothioyl}-3-phenylacrylamide](/img/structure/B5697714.png)
![methyl 4-({[(3,4-dichlorophenyl)amino]carbonyl}amino)benzoate](/img/structure/B5697730.png)

![3-(benzyloxy)benzaldehyde [3-(4-chlorophenyl)[1,2,4]triazolo[4,3-b]pyridazin-6-yl]hydrazone](/img/structure/B5697734.png)
![methyl [(3-methoxy-6-oxo-7,8,9,10-tetrahydro-6H-benzo[c]chromen-4-yl)oxy]acetate](/img/structure/B5697738.png)
![3-ethoxy-6-[4-(4-fluorophenoxy)-5-methyl-1H-pyrazol-3-yl]-2-methylphenol](/img/structure/B5697760.png)
![N-(2,5-dimethylphenyl)-2-[(5-methyl-4H-1,2,4-triazol-3-yl)thio]acetamide](/img/structure/B5697763.png)
![2-[2-(2,5-dimethylphenyl)-2-oxoethyl]-3H-benzo[f]chromen-3-one](/img/structure/B5697773.png)

![2-(methylthio)-N-[2-(4-morpholinyl)ethyl]-6,7,8,9-tetrahydro[1]benzothieno[3,2-d]pyrimidin-4-amine](/img/structure/B5697784.png)


![1-[(4-ethoxy-1-naphthyl)carbonothioyl]pyrrolidine](/img/structure/B5697815.png)
![N-[2-(3,4-dimethoxyphenyl)ethyl]cyclobutanecarboxamide](/img/structure/B5697817.png)